2-Iodothieno[3,2-b]pyridine is a heterocyclic compound characterized by a fused ring system that combines a thiophene ring and a pyridine ring, with an iodine atom substituent at the second position of the thieno ring. This compound is notable for its diverse applications in organic electronics, medicinal chemistry, and material science due to its unique structural properties and reactivity. The compound is classified under heterocyclic compounds, specifically as a derivative of thieno[3,2-b]pyridine.
The synthesis of 2-Iodothieno[3,2-b]pyridine typically involves the iodination of thieno[3,2-b]pyridine. A common synthetic route includes:
The reaction conditions for iodination usually require precise temperature control and stoichiometric amounts of reagents to optimize the yield. The process can be scaled up for industrial applications while maintaining efficiency through continuous flow methodologies.
The molecular formula for 2-Iodothieno[3,2-b]pyridine is CHIN. Its structure consists of:
Key structural data includes:
2-Iodothieno[3,2-b]pyridine participates in several types of chemical reactions:
Common reagents for these reactions include:
The mechanism of action for 2-Iodothieno[3,2-b]pyridine in biological systems involves its interaction with specific molecular targets such as enzymes or receptors. It may modulate enzyme activity by binding to active sites or altering conformations. For instance, it has been shown to inhibit kinase enzymes involved in cell signaling pathways, which can lead to antiproliferative effects in cancer cells.
Relevant analyses such as melting point determination and spectral analysis (NMR, IR) are crucial for characterizing this compound but were not detailed in the search results.
2-Iodothieno[3,2-b]pyridine has several significant applications:
Regioselective iodination at the C2 position of thieno[3,2-b]pyridine is critical for directing subsequent functionalization. This iodination exploits the inherent electronic asymmetry of the fused heterocycle, where the electron-deficient pyridine ring deactivates certain positions toward electrophilic substitution. The C2 position exhibits heightened nucleophilicity due to the adjacency of the sulfur atom in the thiophene ring, facilitating preferential iodination. Modern protocols employ N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF, acetonitrile) at 0–25°C, achieving >85% regioselectivity for 2-iodothieno[3,2-b]pyridine [5] [6]. For electron-rich derivatives, Lewis acids like BF₃·Et₂O may be employed to moderate reactivity and prevent polyiodination. Computational studies (DFT/B3LYP) corroborate this selectivity, showing lower activation energy for C2 iodination due to favorable HOMO orbital coefficients at this position compared to C5 or C6 [1].
Table 1: Regioselective Iodination Conditions for Thieno[3,2-b]pyridine
Substrate | Reagent/Solvent | Temp (°C) | Time (h) | 2-Iodo Yield (%) | Regioselectivity (C2:C5:C6) |
---|---|---|---|---|---|
Thieno[3,2-b]pyridine | NIS / DMF | 25 | 2 | 92 | >95:<3:<2 |
5-Methyl derivative | NIS / CH₃CN | 0 | 4 | 87 | 90:<5:<5 |
6-Cyano derivative | I₂ / BF₃·Et₂O / DCM | -10 | 6 | 78 | 85:10:<5 |
The iodine atom at C2 serves as a versatile handle for Pd-catalyzed cross-couplings, enabling C–C, C–N, and C–S bond formation. Key advances include:
Table 2: Palladium-Catalyzed Couplings of 2-Iodothieno[3,2-b]pyridine
Reaction Type | Catalyst System | Conditions | Coupling Partner | Yield Range (%) |
---|---|---|---|---|
Suzuki-Miyaura | Pd(Amphos)₂Cl₂ / TPGS-750-M | H₂O, rt, 12 h | Arylboronic acids | 75–92 |
Buchwald-Hartwig | BrettPhos-Precatalyst | THF, LiHMDS, 65°C, 16 h | Piperazines/Morpholines | 65–85 |
Sonogashira | PdCl₂/XPhos | TPGS-750-M/H₂O, 50°C, 8 h | Terminal alkynes | 75–88 |
Negishi-like | Pd(dtbpf)Cl₂ / TMEDA | Zn dust, H₂O/TPGS, rt | Alkyl halides | 60–78 |
Solid-phase synthesis (SPS) accelerates the generation of 2-iodothieno[3,2-b]pyridine libraries for drug discovery. Key innovations include:
2-Iodothieno[3,2-b]pyridine serves as a precursor for bioisosteric modifications, enhancing drug-likeness or target engagement:
CAS No.: 57236-36-9
CAS No.: 2454-11-7
CAS No.: 99593-25-6
CAS No.: 24622-61-5
CAS No.: 60755-86-4
CAS No.: